N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide

Catalog No.
S12628271
CAS No.
M.F
C21H20N4O2
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-...

Product Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H20N4O2/c1-27-12-9-10-16-15(11-12)13-6-4-8-18(19(13)22-16)23-21(26)20-14-5-2-3-7-17(14)24-25-20/h2-3,5,7,9-11,18,22H,4,6,8H2,1H3,(H,23,26)(H,24,25)

InChI Key

ZYZUGDXYHJPDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=NNC5=CC=CC=C54

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a carbazole moiety and an indazole derivative. Its molecular formula is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of approximately 402.4 g/mol. The presence of a methoxy group enhances its potential biological activity, while the carboxamide functional group often contributes to increased solubility and biological interactions.

The chemical reactivity of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide can be explored through various reactions typical of compounds containing amides and heterocycles. Key reactions may include:

  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
  • Hydrolysis: The carboxamide group can undergo hydrolysis to yield the corresponding acid and amine.
  • Oxidation and Reduction: Common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction can be employed to modify the structure.

Preliminary studies suggest that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide exhibits significant biological activities. These may include:

  • Antitumor Properties: The compound has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Its structure suggests possible effectiveness against various microbial strains.
  • Neuroprotective Effects: Similar compounds have been associated with neuroprotective properties.

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis techniques. A general synthetic route could include:

  • Formation of the Carbazole Core: This can be achieved through the Fischer indole synthesis by cyclizing phenylhydrazine with a suitable ketone or aldehyde.
  • Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring via nucleophilic substitution using methanol.
  • Indazole Formation: Synthesis of the indazole moiety through cyclization reactions involving appropriate precursors.
  • Amidation: The final step involves reacting the methoxylated carbazole with an indazole derivative in the presence of a coupling agent to form the carboxamide.

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide has potential applications in several fields:

  • Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Materials Science: The compound may be utilized in organic electronics due to its unique electronic properties.
  • Biological Research: It serves as a probe in various biological assays to study enzyme activities and receptor binding.

Interaction studies of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Investigating its ability to inhibit certain biological pathways or enzyme activities.

Several compounds share structural similarities with N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesNotable Activity
N-(6-Methoxycarbazole)Contains a methoxy-substituted carbazoleAntitumor properties
Phthalazine DerivativesSimilar phthalazine core structureAntimicrobial activity
6-MethoxyquinazolineShares methoxy and nitrogen heterocyclesNeuroprotective effects

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide is unique due to its combination of both carbazole and indazole structures. This dual moiety configuration allows for diverse interactions within biological systems that are not found in simpler derivatives. Its specific configuration enhances its biological activity compared to other similar compounds that contain only one of these moieties.

Systematic Nomenclature

The systematic IUPAC name, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide, is derived through hierarchical substituent prioritization and positional numbering:

  • Carbazole core: The parent structure is a 2,3,4,9-tetrahydro-1H-carbazole, indicating partial saturation of the carbazole ring system. The methoxy group (-OCH₃) is attached at position 6 of the carbazole framework.
  • Indazole moiety: The substituent is a 1H-indazole-3-carboxamide, where the carboxamide group (-CONH₂) is located at position 3 of the indazole ring.
  • Linkage: The indazole carboxamide is connected via a nitrogen atom to the carbazole’s bridgehead nitrogen (position 1).

This nomenclature adheres to IUPAC guidelines for fused polycyclic systems, prioritizing the carbazole scaffold as the parent hydrocarbon.

Structural Classification

The compound belongs to two distinct heterocyclic classes:

  • Carbazoles: Tricyclic aromatic systems comprising two benzene rings fused to a pyrrole ring. Partial saturation (2,3,4,9-tetrahydro) introduces conformational flexibility while retaining aromaticity in the remaining rings.
  • Indazoles: Bicyclic systems featuring a benzene ring fused to a pyrazole. The 1H-indazole tautomer is thermodynamically stable, with the carboxamide group enhancing hydrogen-bonding potential.

Table 1: Structural Comparison with Related Hybrid Compounds

CompoundCore StructureKey Features
NiraparibIndazolePARP inhibitor; lacks carbazole moiety.
CarvedilolCarbazoleβ-blocker; lacks indazole substitution.
PazopanibIndazole-pyrimidineTyrosine kinase inhibitor; distinct side chain.
Target CompoundCarbazole-Indazole hybridCombines saturated carbazole with indazole carboxamide for dual targeting.

The hybrid structure enables simultaneous engagement with multiple biological targets, such as DNA-intercalating carbazole domains and enzyme-binding indazole motifs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

360.15862589 g/mol

Monoisotopic Mass

360.15862589 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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